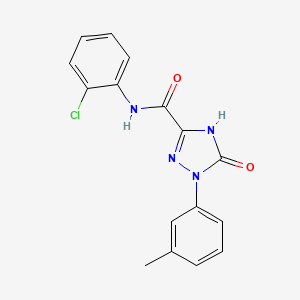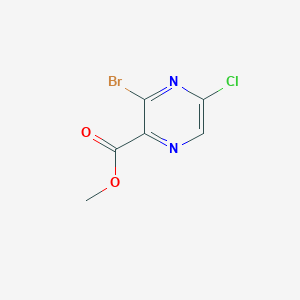![molecular formula C6H3BrCl2N4 B15362720 3-Bromo-5,6-dichloropyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15362720.png)
3-Bromo-5,6-dichloropyrazolo[1,5-A]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5,6-dichloropyrazolo[1,5-A]pyrimidin-7-amine is a chemical compound characterized by its bromine and chlorine atoms attached to a pyrazolo[1,5-A]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,6-dichloropyrazolo[1,5-A]pyrimidin-7-amine typically involves multiple steps, starting with the formation of the pyrazolo[1,5-A]pyrimidine core. One common method is the cyclization of appropriate precursors under acidic or basic conditions. Subsequent halogenation steps introduce bromine and chlorine atoms at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the bromine atom to a more oxidized state.
Reduction: Reduction of the chlorine atoms to form corresponding hydrochlorides.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of bromine oxides or bromates.
Reduction: Production of chloroalkanes or hydrochlorides.
Substitution: Generation of various substituted pyrazolo[1,5-A]pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its halogenated structure makes it a valuable building block for further functionalization.
Biology: In biological research, 3-Bromo-5,6-dichloropyrazolo[1,5-A]pyrimidin-7-amine is used to study cellular processes and molecular interactions. Its ability to interact with various biomolecules makes it a useful tool in understanding biological pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural similarity to biologically active molecules allows it to be used as a lead compound in drug discovery.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which 3-Bromo-5,6-dichloropyrazolo[1,5-A]pyrimidin-7-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would depend on the context of its use.
Comparación Con Compuestos Similares
3-Bromo-5,7-dichloropyrazolo[1,5-A]pyrimidin-7-amine: Similar structure with different halogen positions.
3-Bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-A]pyrimidin-7-amine: Contains a phenyl group and a pyridine moiety.
3-Bromo-5-phenyl-N-(pyrimidin-5-ylmethyl)pyrazolo[1,5-A]pyrimidin-7-amine: Similar to the above but with a pyrimidine group.
Uniqueness: 3-Bromo-5,6-dichloropyrazolo[1,5-A]pyrimidin-7-amine is unique due to its specific halogenation pattern, which influences its reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across different fields
Propiedades
Fórmula molecular |
C6H3BrCl2N4 |
|---|---|
Peso molecular |
281.92 g/mol |
Nombre IUPAC |
3-bromo-5,6-dichloropyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C6H3BrCl2N4/c7-2-1-11-13-5(10)3(8)4(9)12-6(2)13/h1H,10H2 |
Clave InChI |
MSWUGEBOVMIKBU-UHFFFAOYSA-N |
SMILES canónico |
C1=NN2C(=C(C(=NC2=C1Br)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dimethoxy-2-azaspiro[3.3]heptane;oxalic acid](/img/structure/B15362640.png)
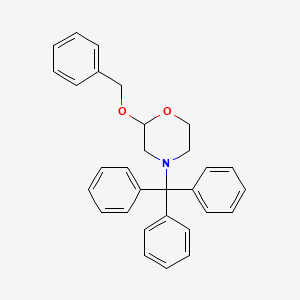

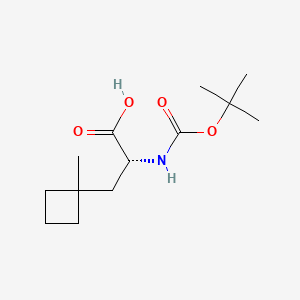

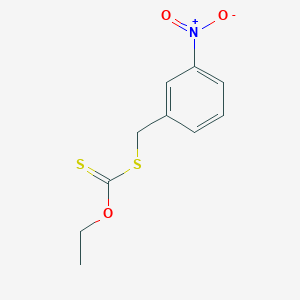


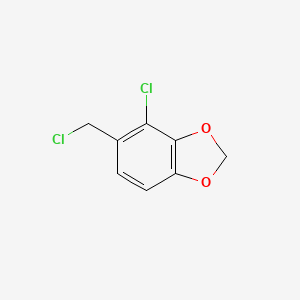
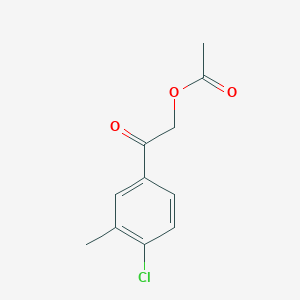

![4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B15362723.png)
